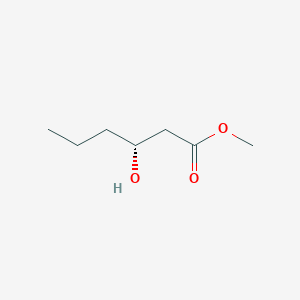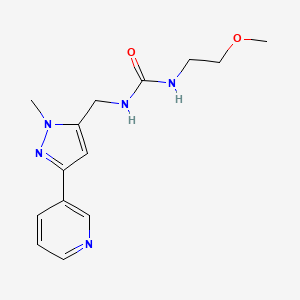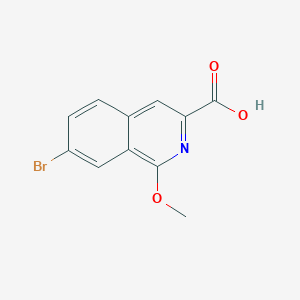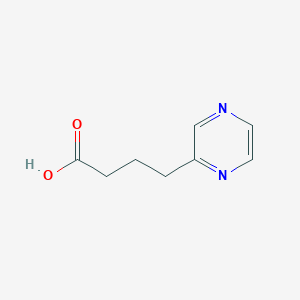
methyl (3R)-3-hydroxyhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-3-hydroxyhexanoate is an organic compound belonging to the class of esters It is characterized by a hydroxyl group attached to the third carbon of a hexanoate chain, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3R)-3-hydroxyhexanoate can be synthesized through several methods. One common approach involves the esterification of (3R)-3-hydroxyhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of methyl (3R)-3-oxohexanoate using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process selectively converts the keto group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high selectivity and yield. Enzymatic esterification using lipases has been explored as a green and efficient method for producing this compound. The reaction conditions typically involve mild temperatures and neutral pH, making it an environmentally friendly alternative to traditional chemical methods.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: Methyl (3R)-3-oxohexanoate.
Reduction: Methyl (3R)-3-hydroxyhexanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Scientific Research Applications
Methyl (3R)-3-hydroxyhexanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions involving esters and alcohols.
Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (3R)-3-hydroxyhexanoate depends on its specific application. In enzymatic reactions, it acts as a substrate for esterases and lipases, which catalyze the hydrolysis of the ester bond to produce (3R)-3-hydroxyhexanoic acid and methanol. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
Methyl (3R)-3-hydroxyhexanoate can be compared with other similar compounds such as:
Methyl (3S)-3-hydroxyhexanoate: The enantiomer of this compound, differing in the configuration of the hydroxyl group.
Methyl 3-hydroxybutanoate: A shorter chain ester with similar functional groups.
Ethyl (3R)-3-hydroxyhexanoate: An ester with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific stereochemistry and chain length, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
methyl (3R)-3-hydroxyhexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCRBMDJCPPJDX-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxybenzamide](/img/structure/B2642267.png)
![3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}propanoic acid](/img/structure/B2642269.png)

![5-TERT-BUTYL-3-(4-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2642271.png)

![N-(4-ethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2642276.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)propanoic acid](/img/structure/B2642278.png)
![N-[(6S,7S)-6-hydroxy-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-yl]prop-2-enamide](/img/structure/B2642279.png)
![ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2642281.png)


![4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one](/img/structure/B2642285.png)

![ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate](/img/structure/B2642288.png)
